7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile
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Overview
Description
7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the spiro linkage through cyclization reactions. Common reagents used in the synthesis include various amines, nitriles, and benzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile used.
Scientific Research Applications
7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound targets essential bacterial enzymes, disrupting their function and leading to bacterial cell death. The exact molecular pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-benzylpiperidine: This compound shares a similar piperidine core but lacks the spiro linkage and triazolo-pyrimidine moiety.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole, have similar structural features but different functional groups and applications.
Uniqueness
The uniqueness of 7’-Amino-1-benzyl-5’,8’-dihydrospiro(piperidine-4,5’-[1,2,4]triazolo[4,3-a]pyrimidine)-6’-carbonitrile lies in its spiro linkage and the combination of the piperidine and triazolo-pyrimidine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H19N7 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
7-amino-1'-benzylspiro[8H-[1,2,4]triazolo[4,3-a]pyrimidine-5,4'-piperidine]-6-carbonitrile |
InChI |
InChI=1S/C17H19N7/c18-10-14-15(19)21-16-22-20-12-24(16)17(14)6-8-23(9-7-17)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11,19H2,(H,21,22) |
InChI Key |
SXGKYVKEDKIRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=C(NC3=NN=CN23)N)C#N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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